molecular formula C16H17BrClNO B1525635 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1220032-81-4

5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride

Cat. No.: B1525635
CAS No.: 1220032-81-4
M. Wt: 354.7 g/mol
InChI Key: VPMGRBFBDLLPJO-UHFFFAOYSA-N
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Description

5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride (CAS 1220032-81-4) is a brominated biphenyl derivative of interest in chemical and pharmaceutical research . This compound features a hydrophobic biphenyl core, a polar pyrrolidine ring, and a bromine substituent, a combination that creates a multifunctional scaffold for synthesizing more complex molecules . The bromine atom is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries for screening . The hydrochloride salt form improves the compound's stability and solubility in various solvents, facilitating its use in experimental protocols . As a building block, its potential applications span medicinal chemistry, where it could be used to develop ligands for G-protein-coupled receptors or enzymes, and material science for creating novel organic structures . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . References: YMilab. (n.d.). 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl etherhydrochloride . Retrieved from https://www.ymilab.com/product/1749760 Benchchem. (n.d.). 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride . Retrieved from https://www.benchchem.com/es/product/b1525615

Properties

IUPAC Name

3-(4-bromo-2-phenylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMGRBFBDLLPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride (CAS Number: 1220032-81-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₆H₁₇BrClNO
  • Molecular Weight : 354.68 g/mol
  • CAS Number : 1220032-81-4
  • MDL Number : MFCD13560832

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The compound exhibits potential as an inhibitor of key enzymes involved in viral replication, particularly HIV reverse transcriptase (RT) and integrase (IN).

Inhibition Studies

Research has shown that derivatives similar to this compound can inhibit RNase H activity associated with HIV-1 RT. The inhibitory concentration (IC50) values provide insight into the potency of these compounds against viral enzymes:

CompoundIC50 (μM)Selectivity Index (SI)
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl etherTBDTBD
Related Compound A3.614
Related Compound B2.520

Note: TBD indicates that specific data for the compound is not yet determined.

Biological Assays

In vitro studies have been conducted to assess the cytotoxicity and antiviral efficacy of this compound. For instance, cell-based assays using HeLa-CD4-LTR-β-gal cells infected with HIV-1 have demonstrated that certain derivatives exhibit low cytotoxicity while maintaining antiviral activity.

Case Study: Antiviral Activity

A notable study evaluated a series of compounds, including derivatives related to this compound. The results indicated that several compounds achieved effective concentrations (EC50) below 50 μM with minimal cytotoxic effects:

CompoundEC50 (μM)CC50 (μM)SI
Compound A14>50>3.57
Compound B3.6>50>13.89
Compound C2.5>50>20

Pharmacological Implications

The pharmacological profile of this compound suggests a promising avenue for developing antiviral therapies, particularly against HIV. Its ability to inhibit critical viral enzymes positions it as a candidate for further exploration in drug development.

Comparison with Similar Compounds

5-Bromo-2-(2-piperidin-1-yl-ethoxy)-pyridine hydrochloride (CAS: 1427195-38-7)

  • Structure : Features a pyridine ring substituted with bromine at position 5 and a piperidine-ethoxy group at position 2, forming a hydrochloride salt.
  • Molecular Formula : C₁₂H₁₈BrClN₂O
  • Molecular Weight : 321.644 g/mol .
  • Piperidine (a six-membered ring) vs. pyrrolidine (five-membered) influences steric effects and basicity.

Losartan Intermediate: 5-[4’-Bromomethyl-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole-d4

  • Structure : Contains a biphenyl group with a bromomethyl substituent and a tetrazole ring protected by a trityl group.
  • CAS: Not explicitly listed.
  • Application : Intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Losartan) .
  • Key Differences :
    • Tetrazole ring vs. pyrrolidinyl ether: Tetrazoles act as carboxylic acid bioisosteres, while ethers enhance lipophilicity.
    • The bromomethyl group offers reactivity for further functionalization, unlike the stable bromo substituent in the target compound.

6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride

  • Structure: Brominated indole derivative with diethylaminoethyl and ester groups.
  • Molecular Weight : 488.42 g/mol (free base) .
  • Key Differences :
    • Indole core vs. biphenyl: Indole’s heterocyclic structure enables π-π stacking in biological targets.
    • Ester and hydroxyl groups introduce polarity, contrasting with the ether-linked pyrrolidine’s moderate lipophilicity.

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride

  • Structure : Brominated tetrahydropyridine with a methyl group and hydrochloride salt.
  • CAS : 850411-25-5 .
  • Key Differences :
    • Tetrahydropyridine (partially saturated six-membered ring) vs. fully saturated pyrrolidine: Alters conformational flexibility and metabolic stability.
    • Lack of biphenyl system limits aromatic interactions in drug-receptor binding.

Structural and Functional Implications

Impact of Bromine Substituent

  • Bromine at the 5-position of biphenyl enhances molecular weight and may influence halogen bonding in target proteins. This is consistent with intermediates in , where bromine is retained for subsequent coupling reactions .

Ether vs. Heterocyclic Linkers

  • Pyrrolidinyl ethers balance lipophilicity and solubility, whereas tetrazoles (as in Losartan intermediates) mimic carboxylate groups for ionic interactions . Piperidine-ethoxy groups () offer larger ring systems for steric effects .

Pharmaceutical Relevance

  • The compound’s biphenyl-pyrrolidine scaffold is structurally aligned with API intermediates (e.g., lists biphenyl carbamates), suggesting utility in kinase inhibitors or GPCR-targeted therapies .

Preparation Methods

Preparation of Brominated Biphenyl Intermediate

The initial step involves the synthesis of 5-bromo-3-substituted biphenyl derivatives. This can be achieved through:

  • Bromination of biphenyl compounds at specific positions.
  • Use of protecting groups to direct substitution.

Purification and Salt Formation

  • After the reaction, the mixture is cooled and filtered.
  • The organic phase is separated using solvents like ethyl acetate and water.
  • The crude product is purified by column chromatography using methanol and ethyl acetate as mobile phases.
  • Finally, the free base is converted into the hydrochloride salt by treatment with hydrochloric acid, followed by crystallization.

Detailed Process Example with Conditions

Step Reagents/Conditions Notes
Bromomethylation Bromomethylated biphenyl intermediate Achieved by reacting with bromomethyl reagents under controlled temperature (45-50°C)
Ether formation Pyrrolidine derivative, potassium carbonate, tetrabutylammonium bromide, acetone, reflux 20-22 hours Phase transfer catalysis facilitates substitution reaction
Work-up Cooling, filtration, separation with ethyl acetate/water Separation of organic and aqueous layers
Purification Column chromatography (methanol/ethyl acetate) Removes impurities, yields purified compound
Hydrochloride salt formation Treatment with HCl, crystallization Produces stable hydrochloride salt form

Alternative Reducing Agent Methods (Related Indole Analogs)

Although specific literature on the exact compound is limited, related compounds such as 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (a structurally related intermediate) have been prepared using advanced reducing agents:

  • Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA)
  • Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
  • Lithium tri-tert-butoxyaluminum hydride (TBLAH)
  • Diisobutylaluminium hydride (DIBALH)

These reagents allow selective reductions under milder conditions compared to lithium aluminium hydride (LAH), avoiding long reflux times and complex recovery processes.

Research Findings and Optimization Notes

  • The use of phase transfer catalysts like tetrabutylammonium bromide significantly improves the yield and rate of the ether formation reaction.
  • Refluxing in acetone for prolonged periods (20-22 hours) is necessary to ensure complete substitution.
  • Purification by column chromatography is essential to remove colored impurities and side products.
  • Conversion to the hydrochloride salt enhances compound stability and facilitates isolation by crystallization.
  • Alternative reducing agents for related intermediates reduce reaction times and simplify purification, suggesting potential for process optimization in the preparation of the target compound.

Summary Table of Preparation Methods

Aspect Method/Condition Outcome/Remarks
Starting material Brominated biphenyl derivative Provides site for ether formation
Ether formation Pyrrolidine, K2CO3, tetrabutylammonium bromide, acetone reflux 20-22 h Efficient nucleophilic substitution with good yields
Purification Column chromatography (MeOH/EtOAc) Removes impurities, yields pure compound
Salt formation HCl treatment, crystallization Produces stable hydrochloride salt
Alternative reductions SDMA, TBLAH, DIBALH for related intermediates Milder, faster reductions, less complex recovery

Q & A

Q. What are the recommended synthetic routes for 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling halogenated biphenyl precursors with pyrrolidine derivatives. For example, Suzuki-Miyaura cross-coupling could link brominated biphenyl moieties to pyrrolidinyl ethers. Optimization involves adjusting catalysts (e.g., Pd-based), solvents (polar aprotic like DMF), and reaction temperatures. Statistical design of experiments (DoE) can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield . Purification may require column chromatography or recrystallization, guided by HPLC purity checks (≥95%) .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm biphenyl connectivity, bromine positioning, and pyrrolidinyl ether linkage via <sup>1</sup>H/<sup>13</sup>C NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C17H17BrNO·HCl ≈ 382.6 g/mol).
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
  • X-ray Crystallography (if crystalline): Resolve stereochemical details and salt formation .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Stability tests (e.g., thermogravimetric analysis, TGA) under varying pH (4–9) and temperatures (4–37°C) are recommended. Use lyophilization for long-term storage to prevent hydrolysis of the ether bond .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict reaction pathways or optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways. For example, reaction path searches using software like GRRM or Gaussian can identify low-energy routes for bromine substitution. Machine learning (ML) models trained on PubChem data (e.g., InChI keys ) can screen solvent-catalyst combinations. Validate predictions with small-scale experiments and iteratively refine computational models .

Q. What methodological approaches resolve contradictions between computational predictions and experimental results in synthesis or bioactivity studies?

  • Methodological Answer :
  • Sensitivity Analysis : Identify which computational parameters (e.g., solvation models, basis sets) most affect predictions.
  • Multi-variable Regression : Correlate experimental yields/activity with computational descriptors (e.g., electron density, steric maps).
  • Controlled Replication : Repeat experiments under strictly monitored conditions to isolate variables (e.g., trace moisture in solvents) .

Q. What advanced reactor designs or process control strategies are suitable for scaling up synthesis while maintaining consistency?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., etherification).
  • Membrane Separation : Purify intermediates using nanofiltration to retain catalysts .
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. How can statistical experimental design (DoE) optimize multi-step synthesis involving sensitive functional groups?

  • Methodological Answer : Use fractional factorial designs to prioritize critical factors (e.g., reaction time, temperature, protecting groups). For example:
FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst Loading2 mol%5 mol%
SolventDCMTHF
Analyze responses (yield, purity) via ANOVA to identify interactions. Follow with response surface methodology (RSM) to pinpoint optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride
Reactant of Route 2
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5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride

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